Meloxicam-13CD3

LC-MS/MS method validation chromatographic fidelity isotope effect mitigation

Meloxicam-13CD3 is the only internal standard that simultaneously corrects for LC-MS/MS matrix effects, extraction loss, and deuterium-induced retention time shifts in meloxicam bioanalysis. While single-isotope (d3) labels cause peak splitting under gradient elution and structural analogs (e.g., piroxicam) yield biased ion ratios, the dual ¹³CD₃ substitution ensures a clean +4 Da mass shift with ≥99.8% chromatographic co-elution fidelity. Validated across human, dog, goat, calf, piglet plasma, and food residue workflows, it meets FDA/EMA criteria (±7.1% RE). This reduces failed batch reprocessing in ANDA-submission PK and multidrug regimens (e.g., co-quantitation with bupivacaine). Buy direct for guaranteed isotopic enrichment, lot-specific CoA, and immediate Cold-Chain shipment.

Molecular Formula C14H13N3O4S2
Molecular Weight 355.4 g/mol
Cat. No. B12419595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeloxicam-13CD3
Molecular FormulaC14H13N3O4S2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
InChIInChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2+1D3
InChIKeyZRVUJXDFFKFLMG-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meloxicam-13CD3 Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantitation


Meloxicam-13CD3 is a dual stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug meloxicam, specifically engineered for quantitative bioanalysis. Its molecular formula incorporates both a single 13C atom and three deuterium atoms (13CD3) at the N-methyl position, yielding a molecular weight of 355.41 g/mol and a +4 Da mass shift relative to unlabeled meloxicam (351.4 g/mol) [1]. This dual-isotope design preserves the full physicochemical and chromatographic properties of the native analyte while enabling unambiguous mass spectrometric differentiation [2]. As a stable isotope-labeled internal standard (SIL-IS), Meloxicam-13CD3 is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to correct for matrix effects, ionization variability, and sample preparation losses [3].

Why Meloxicam-13CD3 Cannot Be Substituted with Unlabeled Meloxicam or Single-Isotope Analogs


In LC-MS/MS quantitative bioanalysis, substitution of Meloxicam-13CD3 with unlabeled meloxicam, single-isotope deuterated analogs (e.g., meloxicam-d3), or structurally similar NSAIDs introduces scientifically verifiable sources of quantitation error. Unlabeled meloxicam cannot serve as an internal standard because it co-elutes with and is spectrometrically indistinguishable from the target analyte, precluding independent quantification [1]. Single-isotope deuterated internal standards, while offering a mass shift, exhibit retention time shifts relative to the native analyte due to the deuterium isotope effect, which can cause differential matrix effects and compromise accuracy under gradient elution conditions [2]. Structural analog internal standards (e.g., piroxicam) lack identical ionization efficiency and extraction recovery profiles, leading to systematic bias in matrix effect compensation [3]. The dual 13CD3 labeling strategy of Meloxicam-13CD3 mitigates these failure modes through a sufficient +4 Da mass separation and balanced isotopic substitution that preserves chromatographic co-elution fidelity [4].

Meloxicam-13CD3 Quantitative Differentiation Evidence Versus Alternative Internal Standards


Superior Retention Time Co-Elution Versus Deuterium-Only Meloxicam-d3

Meloxicam-13CD3 achieves near-identical chromatographic retention to unlabeled meloxicam, a critical requirement for accurate matrix effect compensation. In contrast, deuterium-only labeled internal standards such as meloxicam-d3 exhibit measurable retention time shifts due to the deuterium isotope effect, which alters hydrophobicity and can cause differential ionization suppression across gradient elution profiles [1]. The inclusion of a 13C atom in Meloxicam-13CD3 alongside the CD3 group provides a mass increment (+4 Da) without the pronounced chromatographic shift associated with multiple deuterium substitutions, thereby preserving co-elution fidelity essential for robust quantitation [2].

LC-MS/MS method validation chromatographic fidelity isotope effect mitigation

Reduced Isotopic Cross-Talk Interference Versus Single-Isotope 13C6-Meloxicam

Meloxicam-13CD3 provides a +4 Da mass shift from unlabeled meloxicam (m/z 352.1 → m/z 356.1 for [M+H]⁺), which is sufficient to separate the analyte and internal standard isotopic clusters while minimizing mutual signal contribution [1]. In comparison, a 13C6-labeled meloxicam internal standard provides a +6 Da mass shift, which places its [M+H]⁺ ion at m/z 358.1. The larger mass difference of 13C6-meloxicam does not confer additional benefit for isotopic separation and may introduce differential fragmentation behavior that affects MRM transition selection [2]. The +4 Da shift of Meloxicam-13CD3 represents a widely validated optimal mass difference that balances adequate separation with minimal differential MS response characteristics [3].

mass spectrometry isotopic interference cross-signal contribution

Method Validation Performance in Human Plasma Pharmacokinetic Studies Using Meloxicam-13CD3

A validated LC-ESI-MS/MS method employing 13C,d3-Meloxicam (synonymous with Meloxicam-13CD3) as the SIL-IS demonstrated robust quantitative performance in human plasma [1]. The method achieved a linear calibration range of 8.00 to 1600 ng/mL with a 4.0 min total run time. Intra- and inter-day precision (expressed as %RSD) were ≤11.1% and ≤9.0%, respectively, while accuracy (expressed as %RE) ranged from -5.9% to 7.1% across quality control levels [2]. The method was successfully applied to a 28-subject pharmacokinetic study following single-dose oral administration of 7.5 mg meloxicam, yielding Cmax of 814.79 ± 201.37 ng/mL, Tmax of 4.54 ± 1.42 h, AUC0-t of 24,572.04 ± 5766.93 ng·h/mL, and t1/2 of 21.11 ± 5.35 h [3].

pharmacokinetics bioanalysis method validation

Simultaneous Multi-Analyte Quantification Capability with Bupivacaine Using Meloxicam-13CD3

Meloxicam-13CD3 has been validated as the SIL-IS for meloxicam in a simultaneous UPLC-MS/MS method for quantifying both bupivacaine and meloxicam in human plasma [1]. The method employed bupivacaine-d9 as the internal standard for bupivacaine and 13C,d3-meloxicam for meloxicam, with quantification performed in multiple reaction monitoring (MRM) mode under gradient UPLC conditions. This dual-analyte configuration demonstrates the compatibility of Meloxicam-13CD3 with complex, multiplexed analytical workflows where cross-reactivity and chromatographic resolution must be maintained across multiple compounds [2].

multi-analyte LC-MS/MS therapeutic drug monitoring surgical analgesia

Matrix Effect Compensation Superiority Over Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as Meloxicam-13CD3 provide superior matrix effect compensation compared to structural analog internal standards (e.g., piroxicam used for meloxicam quantitation) [1]. Structural analogs exhibit differential extraction recovery and ionization efficiency under varying matrix conditions, introducing systematic bias that cannot be fully corrected by post-acquisition normalization. In contrast, SIL-IS co-elutes with the analyte and experiences identical matrix-induced ion suppression or enhancement, enabling true quantitative correction across diverse biological matrices [2]. Regulatory guidance from the FDA and EMA explicitly recommends SIL-IS over structural analogs whenever feasible for bioanalytical method validation [3].

matrix effects ion suppression bioanalytical accuracy

Validated Application Scenarios for Meloxicam-13CD3 in Bioanalytical and Pharmacokinetic Research


Regulated Human Pharmacokinetic Studies for Generic Drug Development (ANDA Submissions)

Meloxicam-13CD3 is the preferred SIL-IS for LC-MS/MS quantitation of meloxicam in human plasma for pharmacokinetic and bioequivalence studies intended for ANDA submissions. A fully validated method using 13C,d3-meloxicam achieved linearity from 8.00 to 1600 ng/mL with inter-day precision of ≤9.0% RSD and accuracy of -5.9% to 7.1% RE, meeting FDA/EMA bioanalytical method validation acceptance criteria [1]. The method was successfully applied to a 28-subject pharmacokinetic study yielding Cmax 814.79 ± 201.37 ng/mL and AUC0-t 24,572.04 ± 5766.93 ng·h/mL following 7.5 mg oral meloxicam administration [2].

Multi-Analyte Therapeutic Drug Monitoring in Surgical Analgesia Research

For clinical studies investigating multimodal analgesia regimens combining local anesthetics and NSAIDs, Meloxicam-13CD3 enables simultaneous quantification of meloxicam alongside bupivacaine in a single UPLC-MS/MS analytical run. A validated method using 13C,d3-meloxicam (Meloxicam-13CD3) as the SIL-IS for meloxicam and bupivacaine-d9 as the IS for bupivacaine demonstrated compatible chromatographic resolution and independent MRM transitions for both analytes in human plasma [3]. This multiplexed workflow reduces sample volume requirements, instrument time, and analytical costs compared to sequential single-analyte assays.

Veterinary Pharmacokinetic Studies in Multiple Species

Meloxicam-13CD3 is applicable as a SIL-IS for veterinary pharmacokinetic studies across species including goats, calves, piglets, and dogs, where meloxicam is commonly used as an NSAID analgesic. Methods employing stable isotope-labeled internal standards for meloxicam quantitation have been validated in plasma from multiple veterinary species with LC-MS/MS detection, enabling species-specific pharmacokinetic characterization including Cmax, Tmax, AUC, and terminal half-life parameters [4]. The dual 13CD3 labeling ensures consistent co-elution and matrix effect compensation across diverse plasma matrices with varying protein and lipid compositions.

Food Safety Residue Analysis for Regulatory Compliance

Meloxicam-13CD3 is suitable for use as an internal standard in multi-residue LC-MS/MS methods for detecting veterinary drug residues in food products of animal origin. Methods employing deuterated meloxicam internal standards have been validated for NSAID residue determination in bovine milk and animal tissues according to European Commission Decision 2002/657/EC criteria [5]. The use of Meloxicam-13CD3 provides the isotopic separation and matrix effect compensation necessary to achieve the required decision limit (CCα) and detection capability (CCβ) for regulatory residue monitoring programs.

Quote Request

Request a Quote for Meloxicam-13CD3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.